
1,4-Butanediol dimethylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4-Butanediol dimethylacrylate is a cross-linking methacrylic monomer used in dental-composite materials, sealants, prostheses, and more . It is a colorless liquid and can be used as a monomer for resins and a crosslinking agent for UV curable coatings and polymers used in contact lenses .
Synthesis Analysis
1,4-Butanediol dimethylacrylate can be synthesized from succinic acid (SA). The first step involves the esterification of SA with methanol to yield 100% dimethyl succinate (DMS) over phosphotungstic acid. The second step involves a one-pot chemoselective hydrogenation of DMS to BDO with a 91.2% yield over Cu 1 Fe 1 Al 0.5 in a segmented temperature-controlled manner . Another method involves the reaction of 85.59g of methacrylic acid with 28g of 1,4-butanediol .Molecular Structure Analysis
The molecular formula of 1,4-Butanediol dimethylacrylate is C12H18O4 . Its molecular weight is 226.27 . The linear formula is [H2C=C(CH3)CO2CH2CH2-]2 .Chemical Reactions Analysis
1,4-Butanediol (1,4-BDO) undergoes dehydrogenation over the copper surface to give 4-hydroxybutanal, followed by hemiacetylation and subsequent dehydrogenation to give γ-butyrolactone (GBL) as the selective product .Physical And Chemical Properties Analysis
1,4-Butanediol dimethylacrylate is a non-flammable liquid with a low volatility and a moderate solubility in water . It has a refractive index of 1.456 , a boiling point of 132-134 °C/4 mmHg , and a density of 1.023 g/mL at 25 °C .Safety and Hazards
1,4-Butanediol dimethylacrylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause an allergic skin reaction . Protective measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
1,4-Butanediol dimethylacrylate is an important component in the production of dental-composite materials, sealants, and prostheses . It serves as an excellent replacement for styrene in composite resin, functioning as an adhesion promoter . As the demand for these products continues to grow, the use of 1,4-Butanediol dimethylacrylate is expected to increase as well.
properties
CAS RN |
148390-75-4 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1176149.png)

